molecular formula C5HCl3FNO2S B13484436 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride

2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride

Cat. No.: B13484436
M. Wt: 264.5 g/mol
InChI Key: WVPQMGBJLRYOFH-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is a halogenated heterocyclic compound It is a derivative of pyridine, featuring chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively, and a sulfonyl chloride group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with sulfuryl chloride in the presence of a fluorinating agent such as cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound, while oxidation reactions can produce sulfonic acid derivatives.

Scientific Research Applications

2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-fluoropyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring covalent modification of biomolecules or the synthesis of sulfonyl-containing compounds.

Properties

Molecular Formula

C5HCl3FNO2S

Molecular Weight

264.5 g/mol

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5HCl3FNO2S/c6-4-2(9)1-3(5(7)10-4)13(8,11)12/h1H

InChI Key

WVPQMGBJLRYOFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1S(=O)(=O)Cl)Cl)Cl)F

Origin of Product

United States

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